molecular formula C57H106O6 B1241231 [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate

Cat. No.: B1241231
M. Wt: 887.4 g/mol
InChI Key: MMEBJAFEPYJMGH-MOJLPSOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate is a complex organic compound characterized by its unique structure comprising long hydrocarbon chains and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid components, such as hexadec-9-enoic acid and octadecanoic acid. These acids are then esterified with glycerol under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts like sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Hexadec-9-enoic acid and octadecanoic acid.

    Reduction: Hexadec-9-enol and octadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain diseases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It also serves as a substrate for various enzymes, including lipases and esterases, which hydrolyze the ester bonds to release fatty acids and glycerol. These fatty acids can then participate in signaling pathways and metabolic processes.

Comparison with Similar Compounds

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate can be compared with other similar compounds, such as:

    [(2S)-3-[(Z)-octadec-9-enoyl]oxy-2-hexadecanoyloxypropyl] (Z)-icos-11-enoate: Similar structure but with different fatty acid chains.

    [(2S)-3-[(Z)-dodec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate: Contains shorter fatty acid chains.

    [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-dodecanoyloxypropyl] (Z)-icos-11-enoate: Another variant with different chain lengths.

The uniqueness of this compound lies in its specific combination of fatty acid chains, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C57H106O6

Molecular Weight

887.4 g/mol

IUPAC Name

[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (Z)-icos-11-enoate

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24-25,27,54H,4-20,22-23,26,28-53H2,1-3H3/b24-21-,27-25-/t54-/m1/s1

InChI Key

MMEBJAFEPYJMGH-MOJLPSOPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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